molecular formula C11H15NO4 B13592855 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid

3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid

Cat. No.: B13592855
M. Wt: 225.24 g/mol
InChI Key: AUVHTTIUQOASML-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring attached to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Propynoic Acid Moiety: The final step involves coupling the Boc-protected azetidine with a propynoic acid derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow microreactor systems to enhance efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected azetidine ring can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The propynoic acid moiety can engage in coupling reactions with other organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is often used for Boc deprotection.

    Coupling Reactions: Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly employed.

Major Products

    Substitution Reactions: Products include substituted azetidines.

    Deprotection Reactions: The major product is the free amine derivative.

    Coupling Reactions: Products are typically more complex organic molecules formed by the addition of various functional groups.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can act as a substrate or inhibitor for various enzymes, while the propynoic acid moiety can participate in reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid is unique due to the combination of the Boc-protected azetidine ring and the propynoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]prop-2-ynoic acid

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h8H,6-7H2,1-3H3,(H,13,14)

InChI Key

AUVHTTIUQOASML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C#CC(=O)O

Origin of Product

United States

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